![molecular formula C19H24N2S B2794607 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione CAS No. 691369-82-1](/img/structure/B2794607.png)
1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione
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Description
This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds known for their diverse range of biological activities . The presence of a thione (sulfur) group and a dimethylaminoethyl group could potentially influence its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the tetrahydroquinoline core, the phenyl group, and the dimethylaminoethyl group. These groups could potentially form various intra- and intermolecular interactions, influencing the compound’s overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. The presence of the dimethylaminoethyl group could make it a potential nucleophile, while the thione group could act as an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylaminoethyl group could potentially make it a base, while the thione group could influence its reactivity .Mechanism of Action
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2S/c1-20(2)12-13-21-17-11-7-6-10-16(17)19(22)14-18(21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEJVRZMMOBQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=S)C=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione |
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